1-[(5-Methylthiophen-3-yl)methyl]-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-Methylthiophen-3-yl)methyl]-1H-pyrazol-4-amine is a heterocyclic compound that combines a thiophene ring with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Methylthiophen-3-yl)methyl]-1H-pyrazol-4-amine typically involves the reaction of 5-methylthiophene-3-carbaldehyde with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates such as 5-methylthiophene-3-carbaldehyde. The process is optimized for yield and purity, often involving purification steps like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Methylthiophen-3-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and pyrazole rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrazoles.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[(5-Methylthiophen-3-yl)methyl]-1H-pyrazol-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including photochromic and electrochromic materials
Mechanism of Action
The mechanism of action of 1-[(5-Methylthiophen-3-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with G-protein coupled receptors (GPCRs), leading to downstream effects in cellular pathways .
Comparison with Similar Compounds
- 1-(5-Methylthiophen-2-yl)ethanone
- 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
- 1-[(5-Methylthiophen-3-yl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine
Comparison: 1-[(5-Methylthiophen-3-yl)methyl]-1H-pyrazol-4-amine stands out due to its unique combination of a thiophene and pyrazole ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C9H11N3S |
---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
1-[(5-methylthiophen-3-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C9H11N3S/c1-7-2-8(6-13-7)4-12-5-9(10)3-11-12/h2-3,5-6H,4,10H2,1H3 |
InChI Key |
WEZJZPLHXIBYHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CS1)CN2C=C(C=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.